Condurango glycoside E0

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

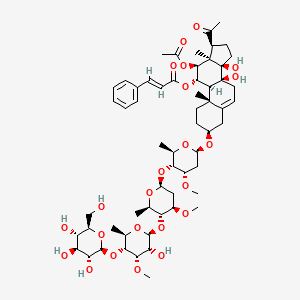

C59H86O23 |

|---|---|

Molekulargewicht |

1163.3 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C59H86O23/c1-28(61)36-20-23-59(69)57(36,7)53(76-32(5)62)51(79-40(63)17-16-33-14-12-11-13-15-33)52-56(6)21-19-35(24-34(56)18-22-58(52,59)68)77-41-25-37(70-8)47(29(2)73-41)80-42-26-38(71-9)48(30(3)74-42)81-55-46(67)50(72-10)49(31(4)75-55)82-54-45(66)44(65)43(64)39(27-60)78-54/h11-18,29-31,35-39,41-55,60,64-69H,19-27H2,1-10H3/b17-16+/t29-,30-,31-,35+,36-,37+,38-,39-,41+,42+,43-,44+,45-,46-,47-,48-,49-,50+,51+,52-,53-,54+,55+,56+,57-,58+,59-/m1/s1 |

InChI-Schlüssel |

XNQFXLGYRMHPNA-FZFXVWQOSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4[C@@H]([C@H]([C@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC)O)OC |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Isolating Condurango Glycoside E0 from Marsdenia cundurango: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and preliminary characterization of Condurango glycoside E0, a pregnane glycoside derived from the bark of Marsdenia cundurango. The information presented herein is curated from scientific literature and is intended to provide a foundational understanding for researchers in natural product chemistry, pharmacology, and drug development. This document details the experimental protocols for extraction and purification and summarizes the known biological activities and associated signaling pathways.

Introduction

Marsdenia cundurango, a vine native to South America, has a long history of use in traditional medicine, particularly for digestive ailments and certain types of cancer.[1] The bark of this plant is a rich source of pregnane glycosides, complex steroid derivatives that have demonstrated significant cytotoxic and anti-tumor activities.[2][3] Among these, this compound has been identified as a notable constituent. This guide focuses on the technical aspects of its isolation from the plant matrix.

Isolation of this compound

The isolation of this compound is a multi-step process involving initial extraction followed by chromatographic purification. The following protocol is based on established methodologies for the separation of pregnane glycosides from Marsdenia cundurango bark.[2]

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Dried and finely powdered bark of Marsdenia cundurango is used as the starting material.

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of glycosidic compounds.[4]

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between chloroform and water. The chloroform layer, containing the less polar glycosides, is separated and concentrated.

Experimental Protocol: Chromatographic Purification

The purification of this compound from the crude chloroform extract is achieved through a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).[2]

-

Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by HPLC. A reversed-phase column (e.g., Lichrosorb RP-8) is typically used with a mobile phase consisting of an aqueous methanol solution.[4] The compound is detected by UV absorption, often at 280 nm.[4]

Data Presentation

While specific quantitative yields for this compound are not extensively reported in readily available literature, the following table summarizes the types of data that are typically collected during the isolation and characterization process, based on studies of related condurango glycosides.[2][4]

| Parameter | Description | Typical Value/Method | Reference |

| Starting Material | Dried bark of Marsdenia cundurango | 500 g | [4] |

| Crude Methanol Extract Yield | The total mass of extract obtained after solvent evaporation. | 69 g | [4] |

| Purification Method 1 | Primary separation technique. | Column Chromatography (Silica Gel) | [2] |

| Purification Method 2 | High-resolution separation technique. | Reversed-Phase HPLC | [2][4] |

| Final Yield of Pure Compound | The mass of the isolated this compound. | Data not specified in the reviewed literature. | - |

| Purity Assessment | Method used to determine the purity of the final compound. | HPLC, NMR Spectroscopy | [2] |

| Structural Elucidation | Techniques used to confirm the chemical structure. | 1H NMR, 13C NMR, Mass Spectrometry | [2] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Marsdenia cundurango.

Caption: Workflow for the isolation of this compound.

Signaling Pathway of Condurango Glycosides in Cancer Cells

Condurango glycosides have been shown to induce apoptosis in cancer cells through a signaling cascade involving reactive oxygen species (ROS) and the p53 tumor suppressor protein.[5][6] The diagram below outlines this proposed mechanism.

Caption: Apoptotic signaling pathway induced by condurango glycosides.

Conclusion

References

- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]

- 5. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Condurango Glycoside E0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical structure elucidation of Condurango glycoside E0, a pregnane ester glycoside isolated from the bark of Marsdenia cundurango. The structural determination of this complex natural product was achieved through a combination of meticulous isolation techniques, chemical degradation, and advanced spectroscopic analysis. This document outlines the experimental protocols and presents the key data that were instrumental in piecing together its intricate molecular framework.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its careful extraction and purification from the crude plant material. The process involves a multi-step chromatographic approach to separate the target compound from a complex mixture of related glycosides.

Experimental Protocol:

Extraction: The dried and powdered bark of Marsdenia cundurango is subjected to exhaustive extraction with methanol. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.

Column Chromatography: The crude extract is initially fractionated by column chromatography on silica gel. A gradient elution system, typically employing solvent mixtures of increasing polarity (e.g., chloroform-methanol gradients), is used to separate the glycosidic fraction from other plant constituents.

High-Performance Liquid Chromatography (HPLC): Further purification of the glycoside-rich fractions is achieved by High-Performance Liquid Chromatography (HPLC). A combination of normal-phase and reversed-phase HPLC is often employed to isolate the individual glycosides. For the final purification of this compound, a reversed-phase C18 column is typically used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. The effluent is monitored by a UV detector, and the fractions corresponding to the peak of this compound are collected.

Spectroscopic Data and Structural Elucidation

The determination of the chemical structure of this compound relies heavily on the interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data:

| Parameter | Value |

| Molecular Formula | C₅₉H₈₆O₂₃ |

| CAS Number | 115784-08-2 |

| Appearance | Amorphous Powder |

Note: Specific rotation and melting point data are not available in the reviewed literature.

Mass Spectrometry:

Field Desorption Mass Spectrometry (FD-MS) was a key technique used in the initial determination of the molecular weight of this compound.

Experimental Protocol: FD-MS analysis is performed by depositing a solution of the sample onto a specialized emitter wire. The emitter is then heated in a high-voltage electric field, causing the desorption and ionization of the sample molecules with minimal fragmentation. This "soft" ionization technique is particularly useful for determining the molecular weight of large, thermally labile molecules like glycosides. The resulting mass spectrum will prominently display the molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+Na]⁺), which directly provides the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR experiments are crucial for assembling the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar units.

Experimental Protocol: NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the same spin system, helping to identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments and establishing the glycosidic linkages.

Note: The specific ¹H and ¹³C NMR chemical shift data for this compound are detailed in the primary literature but are not fully available in the public domain for reproduction here.

Structural Confirmation and Revision

The initial structural hypotheses derived from spectroscopic data are often confirmed, and sometimes revised, through chemical degradation studies and comparison with related known compounds.

Acid Hydrolysis:

Experimental Protocol: this compound is treated with a dilute acid (e.g., 1M HCl or H₂SO₄) at an elevated temperature. This process cleaves the glycosidic bonds, releasing the individual sugar components and the aglycone (the non-sugar portion of the molecule). The released sugars can then be identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization. The structure of the isolated aglycone is then determined using spectroscopic methods.

A key finding from the work of Berger et al. was a structural revision of the pregnane ester glycosides from Condurango cortex. It was determined that the aglycones of the A, B, C, D, and E series are esterified with acetic acid at the 11α-hydroxy group and with cinnamic acid at the 12β-hydroxy group of the steroid skeleton.[1]

Workflow and Logical Relationships

The elucidation of the chemical structure of this compound follows a logical and systematic workflow, as depicted in the diagram below.

Caption: Workflow for the Structure Elucidation of this compound.

This comprehensive approach, integrating advanced separation and spectroscopic techniques, was essential for the successful structural determination of this compound, contributing significantly to the understanding of the chemical diversity of pregnane glycosides.

References

Spectroscopic and Biological Profile of Condurango Glycoside E0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condurango glycoside E0 is a member of the pregnane class of glycosides, a group of natural products isolated from the bark of Marsdenia cundurango. These compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, particularly in oncology. This technical guide provides a summary of the available spectroscopic data for this compound, outlines general experimental procedures for its isolation and characterization, and discusses the putative biological signaling pathways it may influence.

Spectroscopic Data

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅₉H₈₆O₂₃ | [cite: MedChemExpress] |

| Molecular Weight | 1163.30 g/mol | [cite: MedChemExpress] |

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Note: The following table is a placeholder representing the type of data expected from a full spectroscopic analysis. The chemical shifts (δ) are expressed in ppm and coupling constants (J) in Hz. Assignments are based on the general structure of condurango glycosides.

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| Aglycone Protons | |||

| H-1 | ... | ... | ... |

| H-3 | ... | ... | ... |

| H-11 | ... | ... | ... |

| H-12 | ... | ... | ... |

| H-18 | ... | s | |

| H-21 | ... | s | |

| Sugar Moieties | |||

| Anomeric Protons | ... | d | ... |

| Other Sugar Protons | ... | ... | ... |

| Ester Moieties | |||

| Cinnamate Protons | ... | ... | ... |

| Acetate Protons | ... | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Note: This table is a placeholder for the ¹³C NMR data.

| Carbon | Chemical Shift (δ) |

| Aglycone Carbons | |

| C-1 | ... |

| C-3 | ... |

| C-11 | ... |

| C-12 | ... |

| C-13 | ... |

| C-14 | ... |

| C-17 | ... |

| C-20 | ... |

| Sugar Moieties | |

| Anomeric Carbons | ... |

| Other Sugar Carbons | ... |

| Ester Moieties | |

| Carbonyl Carbons | ... |

| Other Ester Carbons | ... |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| FD-MS | ... | ... | [M]+ or [M+Na]+ |

| HR-ESI-MS | Positive | ... | [M+H]+, [M+Na]+ |

| MS/MS | ... | ... | Fragmentation pattern of aglycone and sequential loss of sugar units. |

Experimental Protocols

The following protocols are generalized methods for the isolation and structural elucidation of pregnane glycosides from Marsdenia cundurango bark, based on established phytochemical techniques.

1. Extraction and Isolation

-

Plant Material: Dried and powdered bark of Marsdenia cundurango.

-

Extraction: The powdered bark is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to fractionate the components based on their polarity. Pregnane glycosides are typically enriched in the CHCl₃ and n-BuOH fractions.

-

Chromatographic Separation:

-

Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient system.

-

2. Structure Elucidation

-

NMR Spectroscopy: The structure of the isolated compound is determined using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These analyses provide information on the proton and carbon environments, their connectivity, and the stereochemistry of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments are employed to analyze the fragmentation pattern, which helps in sequencing the sugar moieties and identifying the aglycone structure.

-

Acid Hydrolysis: To identify the constituent sugar units, the glycoside is subjected to acid hydrolysis (e.g., with trifluoroacetic acid). The resulting monosaccharides are then identified by comparison with authentic standards using techniques like gas chromatography (GC) or HPLC.

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization

A generalized workflow for the isolation and structural elucidation of this compound.

Proposed Signaling Pathway for the Biological Activity of Condurango Glycosides

While specific studies on the signaling pathways of this compound are limited, research on related condurango glycosides, such as Condurango glycoside A, has elucidated a probable mechanism of action in cancer cells. The following diagram illustrates this proposed pathway.

A proposed signaling pathway for the induction of apoptosis by condurango glycosides in cancer cells.

Conclusion

This compound is a complex natural product with potential biological activity. While a complete spectroscopic dataset is not widely accessible, the established methodologies for the analysis of related pregnane glycosides provide a clear path for its characterization. The proposed mechanism of action, involving the induction of apoptosis through ROS-mediated pathways, highlights the therapeutic potential of this class of compounds and underscores the need for further research to fully elucidate the specific biological roles of this compound.

An In-depth Technical Guide on Condurango Glycoside E0: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condurango glycoside E0 is a complex pregnane glycoside isolated from the bark of Marsdenia cundurango, a plant traditionally used in medicine for various ailments. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental protocols for its isolation and a review of the biological activities and associated signaling pathways of related condurango glycosides. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, information on closely related compounds from the same family is included to provide a comparative context.

Physical and Chemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₉H₈₆O₂₃ | [1][2] |

| Molecular Weight | 1163.30 g/mol | [1][2] |

| CAS Number | 115784-08-2 | [1][2] |

| Appearance | White, non-crystalline solid (for a related compound) | [3] |

| Solubility | Soluble in DMSO (10 mM) | [1] |

Table 2: Comparative Physicochemical Data of Related Condurango Glycosides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Condurango glycoside A | C₅₃H₇₈O₁₇ | 987.18 | Not specified |

| Condurango glycoside E | C₅₃H₇₆O₁₈ | 1001.16 | Not specified |

| Condurango glycoside E2 | C₆₀H₈₈O₂₁ | 1145.33 | Not specified |

| Condurango glycoside E3 | C₆₆H₉₈O₂₆ | 1307.47 | Not specified |

| 20-O-methyl-condurango glycoside Do | C₆₀H₉₀O₂₃ | Not specified | 180-190 |

Note: The data in Table 2 is provided for comparative purposes to give an indication of the general properties of this class of compounds. Specific values for this compound may vary.

Spectral Data

The structural elucidation of this compound was initially performed using ¹H NMR, ¹³C NMR, and Fast Desorption Mass Spectrometry (FD-MS). However, the specific spectral data from the original 1988 publication are not widely available. The structural complexity of pregnane glycosides necessitates the use of advanced 2D NMR techniques for complete assignment.

Experimental Protocols

General Isolation and Purification of Condurango Glycosides

The following is a generalized protocol for the isolation and purification of condurango glycosides from the bark of Marsdenia cundurango, based on methodologies described in the literature.

1. Extraction:

-

Finely powdered bark of Marsdenia cundurango is subjected to exhaustive extraction with methanol or ethanol at room temperature or with gentle heating (35-55°C) under reflux.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and a non-polar solvent like chloroform or ethyl acetate.

3. Chromatographic Purification:

-

The fraction enriched with glycosides is further purified using a combination of chromatographic techniques.

-

Column Chromatography: Initial separation is often achieved using silica gel or other stationary phases with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-hexane.

-

High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual glycosides is typically performed using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Biological Activity and Signaling Pathways

Extensive research on condurango glycosides, including Condurango glycoside A and glycoside-rich fractions, has demonstrated significant anti-cancer properties. While specific studies on this compound are limited, the consistent findings across related compounds suggest a common mechanism of action.

The primary anti-cancer effect of condurango glycosides is the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated by the generation of Reactive Oxygen Species (ROS).

ROS-Dependent Apoptotic Pathway

The proposed signaling cascade initiated by condurango glycosides involves the following key steps:

-

Induction of ROS: The glycoside treatment leads to an increase in intracellular ROS levels.

-

DNA Damage: Elevated ROS can cause damage to cellular components, including DNA.

-

p53 Activation: DNA damage triggers the activation and upregulation of the tumor suppressor protein p53.

-

Mitochondrial Pathway Activation: Activated p53 can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance disrupts the mitochondrial membrane potential.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, with caspase-3 being a key executioner caspase.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Conclusion

This compound is a structurally complex natural product with potential therapeutic applications, particularly in oncology. While its fundamental chemical properties have been identified, a significant portion of its specific quantitative physical and spectral data remains to be fully disclosed in widely accessible formats. The available evidence from related condurango glycosides strongly suggests that its mechanism of action against cancer cells involves the induction of apoptosis through a ROS-mediated signaling pathway dependent on p53 and caspase-3 activation. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.

References

The Discovery and Historical Context of Condurango Glycoside E0: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Condurango glycoside E0 belongs to the family of pregnane glycosides, a class of natural products isolated from the bark of the South American vine, Marsdenia cundurango. This technical guide delves into the historical context of its discovery, the pivotal studies that led to its structural elucidation, and the broader pharmacological activities associated with Condurango glycosides. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the available knowledge, including general experimental protocols for the isolation of related compounds and the signaling pathways implicated in their biological activity.

Introduction: The Historical Significance of Marsdenia cundurango

Marsdenia cundurango, a member of the Asclepiadaceae family, has a long history in traditional medicine, particularly in its native South America, where it was used for treating digestive ailments and certain types of cancer. The bark of the vine, often referred to as Condurango cortex, gained attention in Western medicine in the late 19th century. Early scientific investigations focused on a complex mixture of compounds within the bark, collectively known as "condurangin." It was the pursuit of isolating and characterizing the individual active principles within this mixture that eventually led to the discovery of a series of pregnane glycosides, including this compound.

The Discovery and Structural Elucidation of this compound

The seminal work on the specific pregnane glycosides from Condurango cortex was published in the late 20th century. A landmark 1988 study by Berger, Junior, and Kopanski was instrumental in both the discovery of new compounds and the revision of previously proposed structures. In this pivotal research, four previously unknown glycosides of the novel aglycone condurangogenin E were isolated and characterized. Among these was this compound.

The structural determination of these complex molecules relied on a combination of chemical degradation of the sugar chains and advanced spectroscopic techniques of the time, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Desorption Mass Spectrometry (FD-MS). This work not only identified this compound but also corrected the structural understanding of other related pregnane ester glycosides from Marsdenia cundurango.

Below is a diagram illustrating the general timeline leading to the characterization of this compound.

Caption: A simplified timeline highlighting the key milestones in the discovery of this compound.

Experimental Protocols: General Methodology for Isolation of Pregnane Glycosides from Marsdenia cundurango

3.1. Extraction The dried and powdered bark of Marsdenia cundurango is typically subjected to solvent extraction. A common approach involves initial extraction with a polar solvent such as methanol or ethanol to isolate a broad range of compounds, including the glycosides.

3.2. Fractionation The crude extract is then partitioned using a series of solvents with increasing polarity. This liquid-liquid partitioning aims to separate compounds based on their solubility, with the pregnane glycosides typically concentrating in the ethyl acetate or butanol fractions.

3.3. Chromatographic Separation The enriched glycoside fraction is further purified using various chromatographic techniques. This is a multi-step process that may include:

-

Column Chromatography: Often using silica gel or reversed-phase materials (e.g., C18) to perform an initial separation of the major components.

-

High-Performance Liquid Chromatography (HPLC): Utilized for the fine purification of individual glycosides. Both normal-phase and reversed-phase HPLC may be employed with various solvent systems to achieve separation of these structurally similar compounds.

3.4. Structure Elucidation The pure, isolated compounds are then subjected to structural analysis using a suite of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex stereochemistry of the steroidal aglycone and the sequence and linkage of the sugar moieties.

The following diagram illustrates a typical experimental workflow for the isolation and characterization of pregnane glycosides from Marsdenia cundurango.

Caption: A generalized workflow for the isolation and identification of pregnane glycosides from Marsdenia cundurango.

Biological Activity and Signaling Pathways of Condurango Glycosides

Extensive research has been conducted on the biological activities of various Condurango glycosides and enriched extracts. A significant body of evidence points to their cytotoxic and pro-apoptotic effects in various cancer cell lines. While specific quantitative data for this compound is not available in the reviewed literature, the general mechanisms of action for this class of compounds have been partially elucidated.

4.1. Cytotoxicity in Cancer Cells

Studies have demonstrated that Condurango glycoside-rich components can inhibit the proliferation of cancer cells. For instance, a mixture of these glycosides exhibited an IC50 value of 0.22 µg/µl in H460 lung cancer cells after 24 hours of treatment. Another related compound, Condurangogenin A, showed an IC50 of 32 µg/ml in the same cell line. It is important to note that these values are not specific to this compound.

4.2. Induction of Apoptosis

The primary mechanism underlying the cytotoxic effects of Condurango glycosides appears to be the induction of apoptosis (programmed cell death). This is supported by observations of characteristic morphological changes in treated cancer cells, DNA fragmentation, and cell cycle arrest.

4.3. Key Signaling Pathways

Several key signaling pathways have been implicated in the pro-apoptotic activity of Condurango glycosides:

-

Generation of Reactive Oxygen Species (ROS): A central mechanism appears to be the induction of oxidative stress through the generation of ROS within cancer cells.

-

Mitochondrial Pathway: The increase in ROS can lead to the depolarization of the mitochondrial membrane, a critical event in the intrinsic pathway of apoptosis. This is often followed by the release of cytochrome c from the mitochondria into the cytoplasm.

-

p53 Upregulation: The tumor suppressor protein p53 has been shown to be upregulated in response to treatment with Condurango glycosides, likely as a consequence of DNA damage induced by ROS.

-

Caspase Activation: The released cytochrome c, in conjunction with other factors, leads to the activation of a cascade of caspases, with caspase-3 being a key executioner caspase that orchestrates the dismantling of the cell.

The following diagram depicts the proposed signaling pathway for the induction of apoptosis by Condurango glycosides.

Caption: A diagram illustrating the proposed signaling cascade initiated by Condurango glycosides, leading to apoptosis.

Quantitative Data Summary

As of the latest literature review, specific quantitative biological data for purified this compound is not available. The following table summarizes the available data for related Condurango preparations. It is crucial to reiterate that this data does not represent the activity of this compound alone.

| Compound/Mixture | Cell Line | Assay | Result |

| Condurango Glycoside-Rich Components | H460 (Lung Cancer) | MTT | IC50: 0.22 µg/µl (24h) |

| Condurangogenin A | H460 (Lung Cancer) | MTT | IC50: 32 µg/ml (24h) |

Conclusion and Future Directions

The discovery of this compound was a significant step in understanding the complex phytochemistry of Marsdenia cundurango. While the historical context of its isolation and structural elucidation is established, a notable gap exists in the scientific literature regarding its specific biological activities and quantitative pharmacological data. The broader class of Condurango glycosides demonstrates promising pro-apoptotic and cytotoxic effects against cancer cells, mediated through ROS generation and the activation of intrinsic apoptotic pathways.

Future research should focus on the targeted isolation of this compound in sufficient quantities for comprehensive biological evaluation. Determining its specific IC50 values against a panel of cancer cell lines, and confirming its mechanism of action, will be crucial for assessing its potential as a therapeutic agent. Further investigation into its structure-activity relationship, in comparison to other Condurango glycosides, could provide valuable insights for the development of novel anti-cancer drugs.

Preliminary Biological Activity of Condurango Glycosides: A Technical Overview

Disclaimer: This technical guide summarizes the preliminary biological activity of glycosides isolated from Marsdenia cundurango (Condurango). It is important to note that specific data for "Condurango glycoside E0" is not available in the current scientific literature. The information presented herein is based on studies of crude extracts and other isolated condurango glycosides, such as Condurango-glycoside-A (CGA), and should be interpreted as indicative of the potential activities of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products derived from Marsdenia cundurango.

Introduction

Marsdenia cundurango, a vine native to South America, has a history of use in traditional medicine, particularly for the treatment of stomach ailments and cancer.[1][2] The bark of this plant is a rich source of pregnane glycosides, commonly referred to as condurango glycosides.[3][4][5] These compounds have garnered scientific interest for their potential cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] This guide provides a consolidated overview of the available preclinical data on the biological activities of these glycosides, with a focus on their anticancer potential.

In Vitro Cytotoxicity

Studies on ethanolic extracts of Marsdenia cundurango and its isolated glycosides have demonstrated cytotoxic effects against a range of cancer cell lines. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis (programmed cell death).[1][2]

Table 1: Cytotoxic Activity of Marsdenia cundurango Ethanolic Extract

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time | Reference |

| HeLa | Cervical Cancer | 459 | Not Specified | [6] |

| HepG2 | Liver Cancer | 477 | Not Specified | [6] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanisms of Action

The anticancer effects of condurango glycosides are believed to be mediated through multiple mechanisms, primarily centered around the induction of oxidative stress and the activation of apoptotic signaling pathways.

Induction of Apoptosis

Condurango glycosides have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][7] Key events observed in treated cancer cells include:

-

DNA Damage: Treatment with condurango glycosides leads to significant DNA damage in cancer cells.[1]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, preventing the proliferation of cancer cells.[1]

-

Modulation of Apoptotic Proteins: An upregulation of pro-apoptotic proteins (e.g., Bax) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2) have been reported.[8]

ROS-Dependent p53 Signaling Pathway

For Condurango-glycoside-A (CGA), a key mechanism of action in HeLa cervical cancer cells has been identified as the activation of a ROS-dependent p53 signaling pathway.[9]

-

Increased Reactive Oxygen Species (ROS): CGA treatment leads to an increase in intracellular ROS levels.[9]

-

p53 Upregulation: The elevated ROS promotes the upregulation of the tumor suppressor protein p53.[9]

-

Apoptotic Cascade: Upregulated p53, in turn, enhances the expression of Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspase-3, culminating in apoptosis.[9]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of condurango glycosides.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., condurango glycoside) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Damage Detection (Comet Assay)

This assay, also known as single-cell gel electrophoresis, is used to detect DNA strand breaks.

-

Cell Preparation: Prepare a single-cell suspension from control and treated cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Collect both adherent and floating cells from control and treated cultures.

-

Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the in vitro evaluation of Condurango glycosides.

ROS-Dependent p53 Signaling Pathway

Caption: Proposed ROS-dependent p53 signaling pathway for Condurango glycoside-induced apoptosis.

Conclusion and Future Directions

The available preclinical evidence suggests that glycosides from Marsdenia cundurango possess significant anticancer properties, primarily through the induction of apoptosis in cancer cells. The ROS-dependent p53 signaling pathway has been identified as a key mechanism for at least one of these glycosides. However, the field is still in its nascent stages, and further research is required to:

-

Isolate and characterize individual condurango glycosides, including "this compound".

-

Determine the specific cytotoxic and mechanistic profiles of each isolated glycoside.

-

Validate the in vitro findings in preclinical in vivo models.

-

Explore the potential for synergistic effects with existing chemotherapeutic agents.

A deeper understanding of the structure-activity relationships and molecular targets of these compounds will be crucial for their potential development as novel anticancer therapeutics.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Reactive oxygen species are downstream mediators of p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]

Unraveling the Cytotoxic Enigma: A Hypothesized Mechanism of Action for Condurango Glycoside E0

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delineates a hypothesized mechanism of action for Condurango glycoside E0, a pregnane glycoside isolated from the bark of Marsdenia condurango. In the absence of direct research on this compound, this document synthesizes findings from studies on structurally related and co-occurring compounds, primarily Condurango glycoside A (CGA) and enriched Condurango glycoside fractions (CGS). The proposed mechanism centers on the induction of apoptosis in cancer cells through a multi-pronged approach involving reactive oxygen species (ROS) generation, engagement of both intrinsic and extrinsic apoptotic pathways, and cell cycle arrest.

Core Hypothesis: ROS-Mediated Apoptotic Induction

The central hypothesis posits that this compound, much like its studied analogues, initiates a cascade of cellular events beginning with the generation of reactive oxygen species (ROS). This oxidative stress then triggers downstream signaling pathways, culminating in programmed cell death (apoptosis) of cancer cells. This proposed mechanism is supported by the observation that ROS scavengers, such as N-acetyl cysteine (NAC), can mitigate the cytotoxic effects of Condurango extracts.[1][2]

Key Signaling Pathways in the Hypothesized Mechanism of Action

The apoptotic activity of Condurango glycosides appears to be orchestrated through several interconnected signaling pathways:

-

ROS-Dependent Mitochondrial (Intrinsic) Pathway: Condurango glycosides are believed to induce an increase in intracellular ROS levels. This oxidative stress leads to the depolarization of the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway. The disruption of the mitochondrial membrane potential facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, is hypothesized to be driven by an increased Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization. Released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-3, a key executioner caspase.

-

p53-Mediated Apoptosis: The tumor suppressor protein p53 is a crucial regulator of cell fate in response to cellular stress, including DNA damage. Studies on CGA have shown an up-regulation of p53 expression. It is hypothesized that this compound may induce DNA damage, leading to the activation and accumulation of p53. Activated p53 can then promote apoptosis by transcriptionally up-regulating pro-apoptotic genes, such as Bax.

-

Death Receptor (Extrinsic) Pathway: Evidence also suggests the potential involvement of the extrinsic apoptotic pathway. Research on Condurango extracts has demonstrated an increase in the levels of Tumor Necrosis Factor-alpha (TNF-α) and the Fas receptor (FasR).[1] This suggests that this compound might sensitize cancer cells to apoptosis by up-regulating these death receptors on the cell surface, leading to the activation of the extrinsic caspase cascade.

-

Cell Cycle Arrest: A significant aspect of the anti-proliferative effect of Condurango glycosides is their ability to induce cell cycle arrest, predominantly at the G0/G1 or subG0/G1 phase.[1] This arrest prevents cancer cells from progressing through the cell cycle and undergoing division, thereby inhibiting tumor growth.

Quantitative Data Summary

The following table summarizes the observed effects of related Condurango glycosides on various cellular and molecular markers, providing a basis for the hypothesized actions of this compound.

| Parameter | Observed Effect of Related Condurango Glycosides | Cell Lines Studied | References |

| Cell Viability | Dose-dependent decrease | H460 (NSCLC), HeLa (Cervical) | , |

| IC50 | 0.22 µg/µl (CGS at 24h) | H460 (NSCLC) | |

| ROS Generation | Significant increase | H460 (NSCLC), HeLa (Cervical) | ,, |

| Mitochondrial Membrane Potential (MMP) | Depolarization | H460 (NSCLC) | |

| Bax/Bcl-2 Ratio | Increased | H460 (NSCLC) | |

| Cytochrome c Release | Increased | HeLa (Cervical) | |

| Caspase-3 Activation | Increased | H460 (NSCLC), HeLa (Cervical) | ,, |

| p53 Expression | Up-regulated | HeLa (Cervical) | |

| TNF-α and FasR Levels | Increased | HeLa (Cervical) | [1] |

| Cell Cycle | Arrest at G0/G1 and subG0/G1 phases | H460 (NSCLC), HeLa (Cervical) | [1],, |

| DNA Damage | Evidence of DNA ladder formation and nicks | H460 (NSCLC), HeLa (Cervical) | ,, |

Visualizing the Hypothesized Mechanisms

To further elucidate the proposed signaling cascades, the following diagrams have been generated using the DOT language.

Figure 1: Hypothesized ROS-mediated intrinsic apoptotic pathway induced by this compound.

Figure 2: Proposed involvement of the p53 signaling pathway in this compound-induced apoptosis.

Figure 3: Hypothesized extrinsic apoptotic pathway initiated by this compound.

Figure 4: Proposed mechanism of cell cycle arrest induced by this compound.

Hypothesized Experimental Protocols

The following protocols are based on methodologies reported in studies of related Condurango glycosides and are proposed for the investigation of this compound's mechanism of action.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., H460, HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Measurement of Intracellular ROS

-

Objective: To quantify the generation of reactive oxygen species.

-

Methodology:

-

Treat cells with this compound for various time points.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a fluorescent probe for ROS.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

-

3. Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

-

Objective: To differentiate between viable, apoptotic, and necrotic cells.

-

Methodology:

-

Treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

4. Western Blot Analysis

-

Objective: To determine the expression levels of key proteins involved in the signaling pathways.

-

Methodology:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p53, Cyclin D1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

5. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Conclusion and Future Directions

The proposed mechanism of action for this compound, based on evidence from related compounds, suggests it is a promising candidate for further investigation as an anticancer agent. Its hypothesized ability to induce ROS-mediated apoptosis through multiple signaling pathways highlights its potential for therapeutic intervention. Future research should focus on validating this hypothesized mechanism specifically for this compound. This would involve isolating or synthesizing the pure compound and conducting the detailed experimental protocols outlined in this guide. Furthermore, in vivo studies will be crucial to ascertain its efficacy and safety profile in a preclinical setting. The elucidation of its precise molecular targets will be paramount in advancing its development as a potential therapeutic.

References

In Silico Modeling of Condurango Glycoside E0 Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for identifying and characterizing the biological targets of Condurango glycoside E0. Given the limited direct research on "this compound," this guide will utilize Condurango glycoside A as a representative molecule for in silico analysis, based on its known anti-cancer properties. This document outlines a systematic workflow, from target prediction to detailed molecular interaction studies, and provides standardized protocols for key computational experiments.

Introduction to Condurango Glycosides and In Silico Approaches

Condurango, derived from the bark of Marsdenia cundurango, has been traditionally used for various medicinal purposes. Modern research has identified a group of pregnane glycosides, known as condurango glycosides, as its primary active constituents. These compounds, including Condurango glycoside A and E, have demonstrated significant anti-cancer activities.[1][2][3][4][5] The proposed mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, mediated through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1][2][4]

In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to elucidate the molecular mechanisms of natural products like this compound.[6] By simulating the interactions between the small molecule and potential protein targets at an atomic level, researchers can predict binding affinities, identify key interacting residues, and formulate hypotheses for further experimental validation.

Target Identification and Prioritization

The initial step in the in silico analysis of a novel or understudied compound is the identification of its potential biological targets. This can be achieved through a combination of literature review and computational target prediction methods.

Literature-Based Target Identification

Studies on condurango glycosides have implicated several key proteins and pathways in their anti-cancer effects:

-

Fas Receptor (FasR/CD95/TNFRSF6): Activation of this death receptor is a crucial step in initiating the extrinsic apoptosis pathway. Condurango extract has been shown to activate the Fas receptor.[1][7]

-

Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is often overexpressed in cancer and plays a central role in cell proliferation and survival. Modulation of EGFR expression has been observed following treatment with condurango glycosides.[4]

-

Caspase-3 (CASP3): As an executioner caspase, its activation is a hallmark of apoptosis. Condurango glycosides have been shown to induce caspase-3 activation.[4][8]

-

Tumor Protein p53: A critical tumor suppressor, p53 plays a central role in cell cycle arrest and apoptosis. The p53 pathway is implicated in the action of condurango glycosides.[9]

Computational Target Prediction

To expand the list of potential targets beyond the current literature, several in silico approaches can be employed:

-

Reverse Docking: This method involves docking a single ligand of interest against a large library of protein structures to identify potential binding partners. Web-based servers like ReverseDock provide a user-friendly interface for this purpose.[6][10][11][12]

-

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. This model can be used to screen databases of protein structures to find targets with complementary binding sites.

-

Ligand-Based Similarity Searching: This approach identifies potential targets by comparing the chemical structure of the query molecule to databases of compounds with known biological activities. Online tools like SwissTargetPrediction can be utilized for this purpose.[13]

Experimental Workflow for Target Identification

Caption: Workflow for target identification and prioritization.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.

Protein and Ligand Preparation

-

Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For the identified targets, the following PDB entries can be used:

-

Ligand Structure: The 3D structure of Condurango glycoside A can be obtained from PubChem (CID 6450222).[10]

Docking Protocol

A general molecular docking protocol using AutoDock Vina is outlined below:

-

Prepare the Receptor:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in PDBQT format.

-

-

Prepare the Ligand:

-

Generate a 3D conformation of the ligand.

-

Assign rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Define the Binding Site (Grid Box):

-

Identify the active site or a potential allosteric site on the receptor.

-

Define a grid box that encompasses this binding site.

-

-

Run the Docking Simulation:

-

Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

-

-

Analyze the Results:

-

Examine the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Quantitative Data from Literature

While direct binding affinities of this compound with the proposed targets are not available, in vitro studies on related compounds provide valuable data for context.

| Compound/Mixture | Cell Line | Assay | IC50 Value | Reference |

| Condurango glycoside-rich components | NSCLC | Cell Viability | 0.22 µg/µl | [4][8] |

| Condurangogenin A | H460 | Cell Viability | 32 µg/ml | [9] |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

System Preparation

MD simulations are typically performed using software packages like GROMACS or AMBER. The general steps are as follows:

-

Generate Ligand Topology and Parameters:

-

Prepare the Protein-Ligand Complex:

-

Combine the coordinates of the docked ligand and the prepared protein.

-

-

Solvation and Ionization:

-

Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

Simulation Protocol

A typical MD simulation protocol involves the following stages:

-

Energy Minimization: To relax the system and remove any steric clashes.

-

Equilibration: A two-step process:

-

NVT (Canonical Ensemble): Equilibrate the temperature of the system while keeping the volume constant.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the pressure and density of the system.

-

-

Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect data for analysis.

Analysis of MD Trajectories

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculation (e.g., MM/PBSA): To estimate the binding affinity of the ligand to the protein.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway of this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling can be used to identify other potential bioactive compounds with similar mechanisms of action.

Pharmacophore Model Generation

-

Ligand-Based: Based on the 3D structure of Condurango glycoside A, a pharmacophore model can be generated that includes key chemical features such as hydrogen bond donors and acceptors, and hydrophobic regions.

-

Structure-Based: Based on the protein-ligand complex obtained from molecular docking, a pharmacophore model can be created that reflects the key interactions within the binding pocket.

Virtual Screening

The generated pharmacophore model can be used as a 3D query to screen large compound libraries (e.g., ZINC, PubChem) to identify novel molecules that fit the model and are therefore likely to bind to the same target.

Experimental Workflow for Virtual Screening

Caption: Workflow for pharmacophore-based virtual screening.

Conclusion

This technical guide provides a framework for the in silico investigation of this compound. By leveraging computational tools for target prediction, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this natural product. The outlined protocols and workflows offer a systematic approach to guide future research and facilitate the discovery of novel drug candidates. It is important to note that in silico predictions should always be validated through in vitro and in vivo experimental studies.

References

- 1. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 2. researchgate.net [researchgate.net]

- 3. Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ReverseDock [reversedock.biologie.uni-freiburg.de]

- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SwissTargetPrediction [swisstargetprediction.ch]

- 14. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 15. biorxiv.org [biorxiv.org]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. Hands-on 5: Generating topologies and parameters for small molecules. – Running Molecular Dynamics on Alliance clusters with AMBER [computecanada.github.io]

Condurango Glycoside E0: A Technical Review of a Promising Class of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condurango glycosides, a family of pregnane-derived compounds isolated from the bark of the South American vine Marsdenia condurango, have garnered significant scientific interest for their potential therapeutic applications, particularly in oncology. These natural products have demonstrated potent cytotoxic effects against various cancer cell lines. While specific literature on "Condurango glycoside E0" is sparse, extensive research on closely related analogues such as Condurango Glycoside A (CGA) and condurangogenin A (ConA) provides a strong foundation for understanding the bioactivity and potential mechanisms of action for this entire class of molecules. This guide synthesizes the available data, focusing on the cytotoxic properties, experimental methodologies, and cellular signaling pathways associated with condurango glycosides.

Core Bioactivity: Cytotoxicity and Apoptosis Induction

The primary therapeutic potential of condurango glycosides lies in their ability to induce cell death in cancer cells. In-vitro studies have consistently shown that these compounds exhibit cytotoxic activity against various human cancer cell lines, including leukemia, lung adenocarcinoma, and cervical cancer.[1][2] The mechanism of cell death is often attributed to the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.

Quantitative Cytotoxic Activity

The efficacy of condurango glycosides and their derivatives has been quantified in several studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, is a key metric. The data below is compiled from studies on various condurango glycoside-rich fractions and isolated compounds.

| Compound/Fraction | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |

| Condurango glycoside-rich components (CGS) | H460 | Non-small-cell lung cancer | 0.22 µg/µL | 24 h | [3] |

| Condurangogenin A (ConA) | H460 | Non-small-cell lung cancer | 32 µg/mL | 24 h | [4] |

Mechanism of Action: Signaling Pathways

Research into the molecular mechanisms of condurango glycosides points towards the induction of apoptosis through pathways involving reactive oxygen species (ROS), DNA damage, and cell cycle modulation.[2][5]

ROS-Mediated Apoptosis

A common mechanism initiated by condurango glycosides is the generation of intracellular ROS.[3][5] This oxidative stress triggers a cascade of events leading to apoptosis. One key pathway involves the tumor suppressor protein p53. ROS generation can lead to the upregulation of p53, which in turn modulates the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[5] An increased Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspase-3, a key executioner of apoptosis.[3][5]

Cell Cycle Arrest

In addition to inducing apoptosis, condurango compounds can halt the proliferation of cancer cells by arresting the cell cycle. Studies have shown that treatment with these glycosides can cause cells to accumulate in the G0/G1 or sub-G0/G1 phases of the cell cycle.[3][4][5] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as the upregulation of p21 and the downregulation of cyclin D1.[4]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to drug discovery. The following sections outline the typical methodologies used in the study of condurango glycosides.

Isolation and Purification of Condurango Glycosides

The isolation of specific glycosides from Marsdenia condurango bark is a multi-step process involving extraction and chromatography.

-

Extraction : The dried and powdered bark is typically subjected to extraction with a solvent such as methanol or ethanol.[6]

-

Solvent Partitioning : The crude extract is concentrated and then partitioned with a series of immiscible solvents (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on polarity.[6]

-

Chromatography : The resulting fractions are further purified using chromatographic techniques.

-

Structure Elucidation : The chemical structure of the purified compounds is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][8]

In-Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

-

Compound Treatment : The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO or ethanol) is run in parallel.[9]

-

MTT Incubation : After treatment, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis : Cell viability is calculated as a percentage relative to the control-treated cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The body of research on condurango glycosides strongly suggests their potential as anti-cancer agents. The consistent findings of apoptosis induction, ROS generation, and cell cycle arrest across different analogues provide a compelling rationale for further investigation.[2] While "this compound" itself remains uncharacterized in the public domain, the established protocols for isolation and bioactivity screening of its sister compounds offer a clear roadmap for its evaluation. Future research should focus on isolating and elucidating the structure of novel condurango glycosides like E0, followed by rigorous preclinical testing to determine their specific efficacy, toxicity, and mechanism of action against a broader panel of cancer models. These efforts will be critical in validating their potential for development into novel oncologic therapies.

References

- 1. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural elucidation and isolation of glycoside, purine and flavanoids | PPTX [slideshare.net]

- 7. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]

- 8. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Condurango Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condurango, derived from the bark of Marsdenia condurango, has a history in traditional medicine for treating various ailments, including cancer.[1][2] The primary bioactive constituents are a group of C21 steroidal glycosides, known as condurango glycosides.[1][3] While a variety of these glycosides, such as Condurango glycoside A (CGA) and Condurangogenin A (ConA), have been the subject of research, specific data on "Condurango glycoside E0" in peer-reviewed literature is scarce. This document provides a consolidated overview of in vitro cell culture protocols and application notes based on studies of closely related and well-documented condurango glycosides and glycoside-rich components (CGS). These protocols are intended to serve as a foundational guide for researchers investigating the anti-cancer properties of this class of compounds.

The available research indicates that condurango glycosides can induce apoptosis and inhibit proliferation in various cancer cell lines.[2][3] The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and activation of apoptotic pathways.[4][5] There is also emerging evidence suggesting the involvement of the PI3K/Akt signaling pathway.[4]

Data Presentation: Cytotoxicity of Condurango Glycosides

The following table summarizes the cytotoxic activity of various condurango-derived components against different cancer cell lines, as determined by in vitro assays.

| Compound/Extract | Cell Line | Cell Type | Assay | IC50 Value | Incubation Time | Citation |

| Condurango glycoside-rich components (CGS) | H460 | Non-small cell lung cancer | MTT | 0.22 µg/µL | 24 hours | [6] |

| Condurangogenin A (ConA) | H460 | Non-small cell lung cancer | MTT | 32 µg/mL | 24 hours | [3] |

| Condurangogenin A (ConA) | A549 | Non-small cell lung cancer | MTT | 38 µg/mL | 24 hours | [3] |

| Condurangogenin A (ConA) | H522 | Non-small cell lung cancer | MTT | 39 µg/mL | 24 hours | [3] |

| Ethanolic Extract of Condurango (Con) | A549 | Non-small cell lung cancer | MTT | ~0.35 µg/µL | 48 hours | [7] |

| Ethanolic Extract of Condurango (Con) | H522 | Non-small cell lung cancer | MTT | ~0.25 µg/µL | 48 hours | [7] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of condurango glycosides on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., H460, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Condurango glycoside stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom microtiter plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[8]

-

Treatment: Prepare serial dilutions of the condurango glycoside stock solution in the complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the glycoside solution. Include untreated and solvent-only controls.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[1][7]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[9]

-